molecular formula C15H10OS B8665133 3-(1-Benzothien-3-yl)benzaldehyde

3-(1-Benzothien-3-yl)benzaldehyde

Cat. No.: B8665133
M. Wt: 238.31 g/mol
InChI Key: MVRRENSHDVSHHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Benzothien-3-yl)benzaldehyde is a benzaldehyde derivative featuring a benzothiophene substituent at the 3-position. Benzaldehyde derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and biological activity. The benzothienyl group introduces sulfur-containing heterocyclic characteristics, which may enhance electronic delocalization and influence binding interactions in biological systems .

Properties

Molecular Formula

C15H10OS

Molecular Weight

238.31 g/mol

IUPAC Name

3-(1-benzothiophen-3-yl)benzaldehyde

InChI

InChI=1S/C15H10OS/c16-9-11-4-3-5-12(8-11)14-10-17-15-7-2-1-6-13(14)15/h1-10H

InChI Key

MVRRENSHDVSHHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C3=CC=CC(=C3)C=O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Group XLogP3* H-Bond Acceptors H-Bond Donors
This compound Not provided C₁₄H₁₀OS 226.29 Benzothienyl ~3.2 2 0
3-Ethynylbenzaldehyde 77123-56-9 C₉H₆O 130.14 Ethynyl N/A 1 0
3-(Benzo[1,3]dioxol-5-yl)benzaldehyde 1181320-63-7 C₁₄H₁₀O₃ 226.23 Benzo[1,3]dioxolyl 2.8 3 0
3-(Pyridin-2-yloxy)benzaldehyde - C₁₂H₉NO₂ 199.21 Pyridyloxy - 2 0
3-(Benzothiazol-2-yl)benzaldehyde 127868-63-7 C₁₄H₉NOS 239.29 Benzothiazolyl - 2 0
3-(Trifluoromethoxy)Benzaldehyde - C₈H₅F₃O₂ 190.12 Trifluoromethoxy - 2 0
3-(1-Methyl-1H-tetrazol-5-yl)benzaldehyde 179056-02-1 C₉H₈N₄O 188.19 Tetrazolyl - 3 0

*Estimated based on structural analogs.

Key Observations:

  • Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethoxy) may reduce electron density on the benzaldehyde ring, affecting reactivity in condensation reactions, while sulfur-containing groups (benzothienyl, benzothiazolyl) enhance π-π stacking interactions .

Industrial and Market Relevance

3-(Trifluoromethoxy)Benzaldehyde is highlighted in for its significant market demand, driven by applications in agrochemicals and pharmaceuticals. Projected production data (2020–2025) underscores scalability challenges, with Chinese imports/exports playing a critical role . In contrast, benzothienyl derivatives may occupy niche research applications due to synthetic complexity.

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